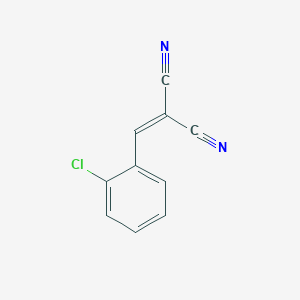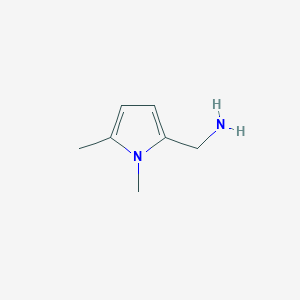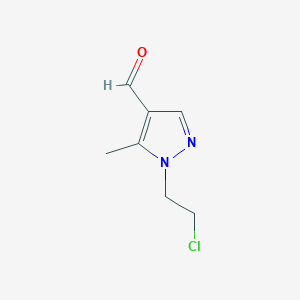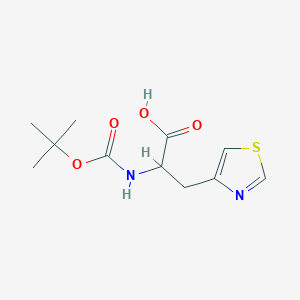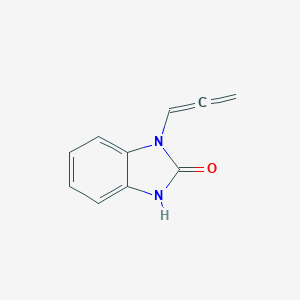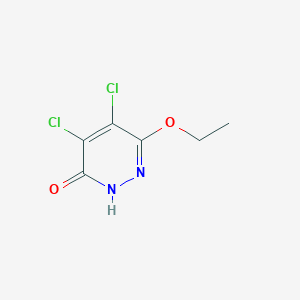
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone, also known as DCPE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and induce apoptosis. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One advantage of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in high purity. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is the exploration of its potential applications in other fields, such as material science and environmental remediation. Additionally, the development of more water-soluble derivatives of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone could expand its potential applications in medicine and other fields.
合成法
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4,5-dichloro-6-hydroxy-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone in high purity.
科学的研究の応用
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOUIPCRBFXZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=O)C(=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

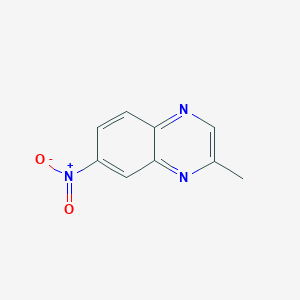
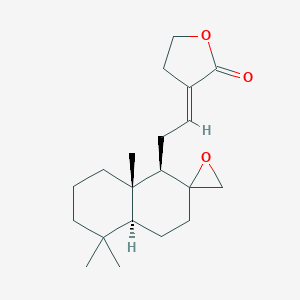
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
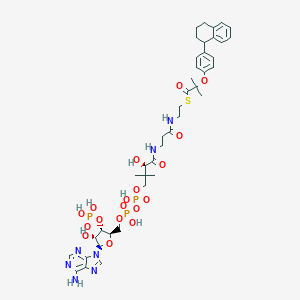
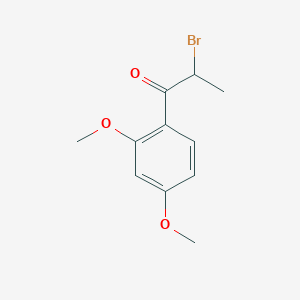
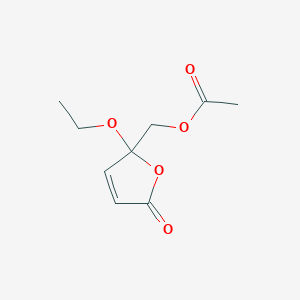
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
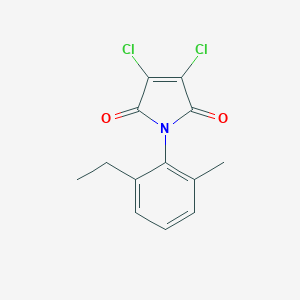
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
